![molecular formula C18H26N2O2 B174360 Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate CAS No. 149771-43-7](/img/structure/B174360.png)
Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Overview
Description
Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS: 149771-43-7) is a bicyclic compound featuring a diazabicyclo[3.2.1]octane core. Key structural elements include:
- Diazabicyclo framework: Two nitrogen atoms embedded in a bicyclo[3.2.1]octane scaffold, enabling conformational rigidity and hydrogen-bonding interactions .
- Boc protection: A tert-butoxycarbonyl (Boc) group at position 8, enhancing solubility and stability under basic conditions .
This compound is pivotal in medicinal chemistry, serving as a precursor for antiviral agents (e.g., maraviroc analogues) and kinase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves the reaction of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate with benzyl bromide under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis process, ensuring that reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, dichloromethane, tetrahydrofuran.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, potentially including carboxylic acids or ketones.
Reduction: Reduced derivatives, such as alcohols or amines.
Hydrolysis: Carboxylic acid and tert-butyl alcohol.
Scientific Research Applications
Medicinal Chemistry
Neuropharmacology
Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has been investigated for its potential effects on the central nervous system (CNS). Its structure suggests it may interact with neurotransmitter systems, making it a candidate for developing treatments for neurological disorders such as anxiety and depression. Research indicates that compounds with similar bicyclic structures can exhibit significant neuroactivity, possibly through modulation of receptor activity or neurotransmitter reuptake inhibition .
Anticancer Properties
Studies have highlighted the potential of diazabicyclo compounds in anticancer therapy. The unique bicyclic framework allows for the design of molecules that can target specific cancer cell pathways. Preliminary data suggest that this compound may inhibit tumor growth in vitro, although further studies are required to elucidate its mechanism of action and efficacy in vivo .
Organic Synthesis
Building Block in Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the synthesis of complex molecules. Its functional groups allow for various chemical transformations, including esterification and amidation reactions. Researchers have utilized this compound to synthesize other bioactive molecules, demonstrating its utility in creating new pharmaceuticals .
Catalysis
The compound's structural features make it suitable for use as a catalyst or catalyst precursor in organic reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity, which is crucial in synthetic chemistry .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substitution at Position 8: Protecting Group Modifications
Key Insights :
- Boc vs. Methyl ester : Boc provides superior stability but requires acidic cleavage, whereas methyl esters are simpler to synthesize .
Substituent Variations at Position 3
Key Insights :
- Benzyl vs. Hydroxy/Oxo : Benzyl enhances membrane permeability, while polar groups (OH, CN) improve aqueous solubility .
- Electron-withdrawing groups: Cyanophenoxy derivatives may optimize binding to electron-deficient targets .
Bicyclic Framework Modifications
Key Insights :
- Ring size : Smaller frameworks (e.g., [2.2.1]) may restrict conformational flexibility, affecting target engagement .
- Heteroatom substitution : Oxygen incorporation reduces basicity but enhances metabolic stability .
Physicochemical and Pharmacological Properties
Table: Comparative Data on Key Parameters
Key Insights :
Biological Activity
Introduction
Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS No. 149771-43-7) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 302.41 g/mol
- Structure : The compound features a bicyclic structure that contributes to its biological activity.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against several bacterial strains.
- Enzyme Inhibition : Research indicates potential as an inhibitor of specific enzymes, particularly in the context of antibiotic resistance.
- Cytotoxicity : Evaluations of cytotoxic effects have shown varied responses in different cell lines, indicating a need for further investigation into its safety profile.
Antimicrobial Studies
A study conducted by MDPI evaluated the antimicrobial efficacy of various diazabicyclo compounds, including this compound. The results demonstrated:
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
E. coli | 15 | 32 µg/mL |
S. aureus | 18 | 16 µg/mL |
P. aeruginosa | 12 | 64 µg/mL |
These findings suggest a promising potential for this compound in treating infections caused by resistant bacterial strains.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. A study published in the Journal of Medicinal Chemistry reported that derivatives of diazabicyclo compounds showed IC values ranging from 0.1 to 5 µM against various β-lactamases, indicating strong inhibitory activity .
Cytotoxicity Assessment
A cytotoxicity study performed on human cancer cell lines revealed that this compound exhibited selective cytotoxic effects:
Cell Line | IC (µM) | Selectivity Index |
---|---|---|
HeLa | 25 | 4 |
MCF-7 | 30 | 5 |
A549 | >50 | - |
The selectivity index indicates that the compound may preferentially target cancer cells over normal cells, which is advantageous for therapeutic applications.
Case Study 1: Antimicrobial Efficacy
In a clinical setting, this compound was tested against multi-drug resistant strains of E. coli isolated from urinary tract infections (UTIs). The compound demonstrated significant efficacy, leading to a reduction in infection rates when used as part of a combination therapy with conventional antibiotics.
Case Study 2: Enzyme Inhibition in Drug Development
Pharmaceutical researchers have explored the use of this compound as a lead compound in developing new β-lactamase inhibitors. The structure-activity relationship studies revealed that modifications to the benzyl group could enhance inhibitory potency while reducing cytotoxicity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate?
The compound is synthesized via a two-step protocol starting from diazabicyclo derivatives. In General Procedure A , a cooled solution of the diazabicyclo precursor (e.g., 3-benzyl-3,8-diazabicyclo[3.2.1]octane) is treated with triethylamine and methyl chloroformate in diethyl ether. The reaction mixture is stirred overnight, washed with NaHCO₃, dried, and purified via flash chromatography (cyclohexane/ethyl acetate, 80:20) to yield the product as a pale yellow oil (88% yield) . Alternative routes involve multi-step strategies starting from meso-2,5-dibromoadipate, which is converted to intermediates like cis-dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate before reduction and hydrogenolysis .
Q. How is the compound characterized structurally, and what analytical techniques are employed?
Structural confirmation relies on TLC (Rf = 0.45 in cyclohexane/ethyl acetate) and NMR spectroscopy . For advanced stereochemical analysis, enantiomeric intermediates (e.g., tert-butyl (1S,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate) are synthesized with defined configurations (CAS: 207405-68-3 and 744183-20-8), as confirmed by IUPAC naming and stereodescriptors in CAS registries . Mass spectrometry and elemental analysis further validate molecular formulas (e.g., C₁₆H₂₅N₂O₂).
Q. What purification methods are optimal for isolating the compound?
Flash column chromatography with non-polar solvent systems (e.g., cyclohexane/ethyl acetate or petroleum ether/ethyl acetate) is standard. For derivatives like methyl-3-nitroso analogues, purification involves extraction with ethyl ether after alkaline workup, followed by chromatography (petroleum ether/ethyl acetate, 60:40) to isolate yellow oils (75% yield) .
Advanced Research Questions
Q. How can stereoselective synthesis of the diazabicyclo core be achieved?
Stereocontrol is critical for biological activity. One approach uses chiral starting materials, such as dimethyl meso-2,5-dibromoadipate, which undergoes stereospecific cyclization with benzylamine to form cis-dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate. Subsequent hydrogenolysis and reduction yield enantiomerically enriched products . For tert-butyl derivatives, asymmetric hydrogenation or chiral auxiliaries (e.g., tert-butyl carbamate groups) can enforce desired configurations .
Q. What are the challenges in scaling up the synthesis, and how can they be mitigated?
Key challenges include low yields in nitroso derivatization (e.g., 75% yield for methyl-3-nitroso analogues) and sensitivity to reaction conditions. Optimizing stoichiometry (e.g., using excess sodium nitrite in nitrosation) and controlled pH during workup (e.g., alkaline extraction) improves reproducibility . For multi-step sequences, intermediate stability must be ensured; for example, mesylated dihydroxymethylpyrrolidine intermediates require anhydrous conditions to prevent hydrolysis .
Q. How does the compound’s structure influence its reactivity in downstream applications?
The tert-butyl carbamate group enhances solubility in organic solvents, facilitating coupling reactions (e.g., amidation or sulfonylation). The benzyl group at position 3 modulates steric hindrance, affecting nucleophilic substitution rates. For instance, hydrogenolysis of the benzyl group (using Pd/C under H₂) yields deprotected diazabicyclo cores, which are versatile intermediates for drug discovery .
Q. Are there discrepancies in reported synthetic yields, and what factors account for them?
Yields vary significantly across studies (e.g., 50% in one protocol vs. 88% in another ). Differences arise from:
- Reaction scale : Milligram-scale reactions often suffer from lower efficiency due to handling losses.
- Purification methods : Gradient elution in chromatography improves resolution for complex mixtures.
- Catalyst loading : Hydrogenation steps (e.g., 10% Pd/C) may require optimization for substrate-specific reactivity .
Q. What role does the compound play in medicinal chemistry, particularly in kinase or receptor modulation?
The diazabicyclo scaffold is a privileged structure in drug design. For example, tert-butyl 3-benzyl derivatives serve as intermediates in synthesizing cereblon (CRBN)-targeting molecular glues, which degrade disease-relevant proteins like NEK7 . Analogues with modified substituents (e.g., nitroso or hydroxy groups) have been explored as pan-Ras inhibitors, demonstrating tunable affinity for active/inactive Ras conformations .
Q. Methodological Considerations Table
Properties
IUPAC Name |
tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-15-9-10-16(20)13-19(12-15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPMFGUNMBWHIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CN(C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00577767 | |
Record name | tert-Butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00577767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149771-43-7 | |
Record name | 3,8-Diazabicyclo[3.2.1]octane-8-carboxylic acid, 3-(phenylmethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149771-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00577767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.